molecular formula C17H22N2O2 B2825465 N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-79-9

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide

Cat. No. B2825465
CAS RN: 2270918-79-9
M. Wt: 286.375
InChI Key: XLGNWXMDGSYFIJ-UHFFFAOYSA-N
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Description

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide is a compound that falls under the category of fentanyl analogues . Fentanyl analogues are a group of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .


Synthesis Analysis

The synthesis of compounds similar to N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide often involves the use of piperidine derivatives . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with a piperidine moiety show a wide variety of biological activities .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, such as “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

Some derivatives of “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” have shown appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are important targets for antibacterial and antitubercular drugs .

Antibacterial Activity

Several derivatives of “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” have shown strong antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Antitubercular Activity

Some derivatives of “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” have also shown strong antitubercular properties . This suggests that they could be used in the development of new treatments for tuberculosis .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives, which are structurally similar to “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide”, have shown anti-inflammatory and analgesic activities . This suggests that “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” and its derivatives could potentially be used in the treatment of pain and inflammation .

β-Receptor Antagonist

The R-enantiomer of the β-receptor antagonist “N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]butanamide”, which is structurally similar to “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide”, was synthesized with high enantioselectivity . This suggests that “N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide” and its derivatives could potentially be used in the development of β-receptor antagonists .

Safety and Hazards

In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs . Temporary control of fentanyl-related substances in Schedule I was extended through December 31, 2024 .

properties

IUPAC Name

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-4-17(21)18-16-8-7-14(10-15(16)13(3)20)19-9-5-6-12(2)11-19/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGNWXMDGSYFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC(=C(C=C2)NC(=O)C=C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide

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